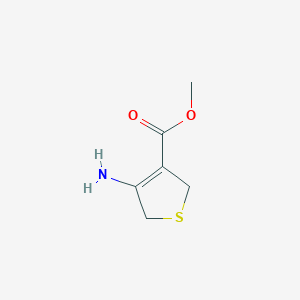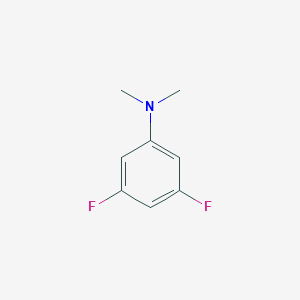![molecular formula C18H18O4 B058468 3-[4-(3-Formylphenoxy)butoxy]benzaldehyde CAS No. 121799-26-6](/img/structure/B58468.png)
3-[4-(3-Formylphenoxy)butoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(3-formylphenoxy)butane is an organic compound with the molecular formula C18H18O4 It is a bifunctional molecule containing two formyl groups attached to phenoxy groups, which are further connected by a butane linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Bis(3-formylphenoxy)butane can be synthesized through the reaction of 1,4-dibromobutane with 3-hydroxybenzaldehyde in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of 3-hydroxybenzaldehyde displace the bromine atoms on 1,4-dibromobutane, forming the desired product .
Industrial Production Methods
While specific industrial production methods for 1,4-Bis(3-formylphenoxy)butane are not well-documented, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(3-formylphenoxy)butane undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: The formyl groups can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Condensation: Primary amines or hydrazines in the presence of a catalytic amount of acid or base.
Major Products Formed
Oxidation: 1,4-Bis(3-carboxyphenoxy)butane.
Reduction: 1,4-Bis(3-hydroxyphenoxy)butane.
Condensation: Corresponding imines or hydrazones.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(3-formylphenoxy)butane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,4-Bis(3-formylphenoxy)butane depends on its specific application. For instance, when used as a fluorescent probe for metal ion detection, the compound forms a complex with the target ion, leading to a change in its photophysical properties. This interaction can be monitored using fluorescence spectroscopy, providing a sensitive and selective method for detecting metal ions .
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(3-formylphenoxy)butane can be compared with other similar compounds, such as:
1,4-Bis(2-formylphenoxy)butane: Similar structure but with formyl groups at the 2-position of the phenoxy rings.
1,4-Bis(4-formylphenoxy)butane: Formyl groups at the 4-position of the phenoxy rings, leading to distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
121799-26-6 |
|---|---|
Molekularformel |
C18H18O4 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
3-[4-(3-formylphenoxy)butoxy]benzaldehyde |
InChI |
InChI=1S/C18H18O4/c19-13-15-5-3-7-17(11-15)21-9-1-2-10-22-18-8-4-6-16(12-18)14-20/h3-8,11-14H,1-2,9-10H2 |
InChI-Schlüssel |
DPWLMAHEZCLAJY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OCCCCOC2=CC=CC(=C2)C=O)C=O |
Kanonische SMILES |
C1=CC(=CC(=C1)OCCCCOC2=CC=CC(=C2)C=O)C=O |
Synonyme |
1,4-BIS(3-FORMYLPHENOXY)BUTANE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















